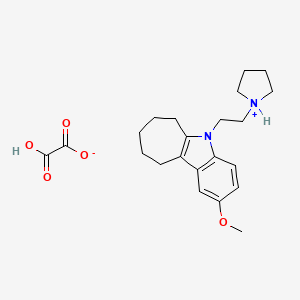

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate

Description

The compound 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-methoxy-5-(2-pyrrolidinoethyl)-, oxalate is a cyclohept[b]indole derivative featuring:

- A pentahydro cycloheptene ring system.

- A 2-methoxy substituent on the indole moiety.

- A 5-(2-pyrrolidinoethyl) side chain, introducing a tertiary amine.

- An oxalate counterion, enhancing solubility and stability.

This structural framework aligns with bioactive indole alkaloids, such as ervitsine and ervatamine, which exhibit pyrido-fused cyclohept[b]indole cores .

Properties

CAS No. |

41734-66-1 |

|---|---|

Molecular Formula |

C22H30N2O5 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate;2-methoxy-5-(2-pyrrolidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |

InChI |

InChI=1S/C20H28N2O.C2H2O4/c1-23-16-9-10-20-18(15-16)17-7-3-2-4-8-19(17)22(20)14-13-21-11-5-6-12-21;3-1(4)2(5)6/h9-10,15H,2-8,11-14H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

SRFMHOLEFXEWAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C3=C2CCCCC3)CC[NH+]4CCCC4.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Parent Cyclohepta[b]indole Core

- The cyclohepta[b]indole core is typically synthesized via cyclization reactions involving substituted aniline derivatives and cyclic ketones or aldehydes.

- Hydrogenation or partial saturation of the cyclohept[b]indole ring system is performed to obtain the pentahydro derivative, ensuring the 6,7,8,9,10 positions are saturated.

- Introduction of the 2-methoxy substituent on the aromatic ring is achieved through selective methylation reactions, often using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the 5-(2-pyrrolidinoethyl) Side Chain

- The 5-position substitution with a 2-pyrrolidinoethyl group is commonly introduced via nucleophilic substitution or alkylation reactions.

- A typical approach involves reacting the 5-position functionalized intermediate (e.g., a halogenated or hydroxylated derivative) with 2-(pyrrolidin-1-yl)ethyl reagents under controlled conditions.

- The pyrrolidine ring is introduced as a secondary amine, often requiring protection/deprotection steps to avoid side reactions.

Formation of the Oxalate Salt

- The free base form of the compound is reacted with oxalic acid dihydrate in an alcoholic solvent such as methanol, ethanol, or isopropanol.

- The oxalate salt precipitates out of solution due to its lower solubility, facilitating isolation by filtration or crystallization.

- The salt formation is critical for improving compound purity, stability, and handling properties.

Industrially Relevant Preparation Process (Analogous Case: Escitalopram Oxalate)

A patented industrial process for the preparation of Escitalopram oxalate, a structurally related compound, provides a model for the preparation of 5H-Cyclohept(b)indole oxalate salts:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of the Diol intermediate via Grignard reactions | Use of 4-fluorophenylmagnesium bromide and 3-(N,N-dimethylamino)propylmagnesium chloride | High purity critical |

| 2 | Formation of oxalate salt by reaction with oxalic acid dihydrate | Alcohol solvents: methanol, ethanol, isopropanol; preferably ethanol | Yields salt with >99.5% purity |

| 3 | Neutralization with organic/inorganic base | Solvents: ethyl acetate, toluene, etc. | Purifies and isolates free base |

| 4 | Cyclization and final salt formation | Organic solvents such as acetone, acetonitrile | Final product >99.8% purity by HPLC |

This process emphasizes:

- Use of oxalic acid dihydrate for salt formation.

- Choice of solvent to optimize crystallization and purity.

- Control of temperature and reaction time to maximize yield and enantiomeric purity.

Though specific Grignard reagents differ, the principles apply to the preparation of oxalate salts of substituted cyclohepta[b]indoles.

Data Table: Key Physicochemical Properties Relevant to Preparation

Research Discoveries and Notes

- The use of oxalate salts improves the stability and crystallinity of compounds with basic nitrogen centers, such as the pyrrolidinoethyl group in this molecule.

- Crystallization from alcoholic solvents is preferred for obtaining high-purity oxalate salts.

- The preparation of the free base prior to salt formation often involves neutralization steps with bases like triethylamine or inorganic bases.

- Analogous compounds have shown that careful control of reaction conditions, including temperature and solvent choice, is essential to avoid impurities and ensure high enantiomeric purity.

- The compound's complexity (complexity score ~460) suggests that multiple purification steps, including chromatographic and crystallization techniques, may be necessary for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the indole core or the cycloheptane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

The biological activities of compounds containing the cyclohepta[b]indole scaffold are diverse and promising:

- Anticancer Properties : Compounds derived from the cyclohepta[b]indole structure have shown cytotoxic effects against various human cancer cell lines. For instance, arcyriacyanin A has been identified to inhibit protein kinase C and tyrosine kinase .

- Antitubercular Activity : Some derivatives exhibit significant activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

- Inhibition of Specific Proteins : The scaffold has been linked to inhibition of adipocyte fatty acid-binding protein (A-FABP) and SIRT1, which are involved in metabolic regulation and cellular stress responses .

Case Study 1: Anticancer Activity

A study highlighted the cytotoxic effects of a cyclohepta[b]indole derivative on human cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation in vitro, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antitubercular Properties

Research focused on a series of cyclohepta[b]indole derivatives showed promising activity against drug-resistant strains of Mycobacterium tuberculosis. The compounds were tested in vitro and displayed MIC values comparable to existing antitubercular drugs.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The methoxy group and pyrrolidinoethyl side chain may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Core Structure and Substituent Variations

*Molecular weights estimated based on structural formulas.

Key Observations :

- The target compound’s 2-pyrrolidinoethyl group introduces a basic nitrogen, contrasting with the simpler methyl group in the 5-methyl analog . This side chain may enhance receptor interaction or bioavailability.

Conformational and Structural Insights

- Cycloheptene Ring : The target compound’s pentahydro ring system likely adopts a boat conformation , similar to the 5-methyl analog in , which has a dihedral angle of 1.99° between benzene and pyrrole rings . This conformation may influence binding to biological targets.

- Substituent Effects : The 2-methoxy group donates electron density to the indole ring, contrasting with the electron-withdrawing carboxylic acid in ’s compounds. This difference could modulate reactivity in electrophilic substitution or receptor binding .

Pharmacological Implications (Inferred)

The pyrrolidinoethyl group may act as a pharmacophore, analogous to the tertiary amine in serotonin receptor ligands.

Q & A

Q. What are the key synthetic routes for preparing the cyclohept[b]indole core structure?

Q. How is the oxalate salt formation confirmed experimentally?

The oxalate counterion is validated through:

- X-ray crystallography : Hydrogen-bonding patterns (e.g., N–H⋯O interactions) and dimeric motifs (R₂²(10) graph sets) confirm salt formation .

- FT-IR spectroscopy : Stretching vibrations for oxalate (C=O at ~1700 cm⁻¹) and protonated amine (N⁺–H at ~2500 cm⁻¹).

- Elemental analysis : Matching calculated vs. experimental C/H/N/O ratios.

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in cyclohept[b]indole synthesis?

Q. How can contradictory data on synthetic yields or biological outcomes be resolved?

Contradictions often arise from:

- Reagent purity : Trace water in DMF can deactivate palladium catalysts, reducing yields .

- Biological assay variability : Use standardized protocols (e.g., NIH NeuroBioBank guidelines) for CNS activity screening.

- Crystallization conditions : Slow evaporation vs. diffusion methods may alter oxalate salt polymorphism .

Recommended Workflow :

- Validate synthetic intermediates via LC-MS and ¹H/¹³C NMR.

- Replicate assays with positive controls (e.g., imipramine for antidepressant activity).

- Perform stability studies (pH, temperature) on the oxalate salt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.